

N-Propionyl-d5-glycine suppliers and commercial availability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Propionyl-d5-glycine*

Cat. No.: *B15142313*

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N-Propionyl-d5-glycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Propionyl-d5-glycine**, a deuterated stable isotope-labeled compound crucial for metabolic research and clinical diagnostics. This document details its commercial availability, summarizes its application in experimental protocols, and illustrates its relevance in metabolic pathways.

Commercial Availability and Suppliers

N-Propionyl-d5-glycine is available from several specialized chemical suppliers. The compound is primarily used as an internal standard in mass spectrometry-based analyses for the diagnosis and monitoring of inherited metabolic disorders, such as propionic acidemia. Below is a summary of suppliers and their product information.

Supplier	Product Name	Product Number	Available Quantities	Isotopic Enrichment
CDN Isotopes	N-Propionyl-d5-glycine	D-7622	0.01 g, 0.05 g	99 atom % D[1]
Fisher Scientific	N-Propionyl-d5-glycine, CDN	30324956	0.01 g, 0.05 g	Not specified[2][3][4]
LGC Standards	N-Propionyl-d5-glycine	CDN-D-7622-0.01G	0.01 g	Not specified[4]
MedchemExpress	N-Propionyl-d5-glycine	HY-132961S	Not specified	Not specified[5]
Toronto Research Chemicals	N-Propionyl-d5-glycine	P829152	Not specified	Not specified

Application in Experimental Protocols

N-Propionyl-d5-glycine serves as an essential internal standard for the quantification of N-propionylglycine and other acylglycines in biological samples, typically urine or blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its deuterated form ensures that it behaves chromatographically and ionizes similarly to the endogenous analyte, but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Sample Preparation for Acylglycine Analysis using LC-MS/MS

The following is a representative protocol for the analysis of acylglycines in urine, incorporating **N-Propionyl-d5-glycine** as an internal standard.

- **Sample Collection and Storage:** Collect urine samples and store them at -20°C or lower until analysis.

- **Internal Standard Spiking:** Thaw urine samples and centrifuge to remove any particulate matter. To a specific volume of supernatant (e.g., 100 μ L), add a known amount of **N-Propionyl-d5-glycine** solution (the concentration will depend on the expected range of the analyte and instrument sensitivity).
- **Dilution:** Dilute the sample with a suitable solvent, such as a mixture of water and organic solvent (e.g., methanol or acetonitrile) containing formic acid to aid in ionization.
- **Filtration:** Filter the diluted sample through a 0.2 μ m filter to remove any remaining particulates that could clog the LC system.
- **LC-MS/MS Analysis:** Inject the filtered sample into the LC-MS/MS system.

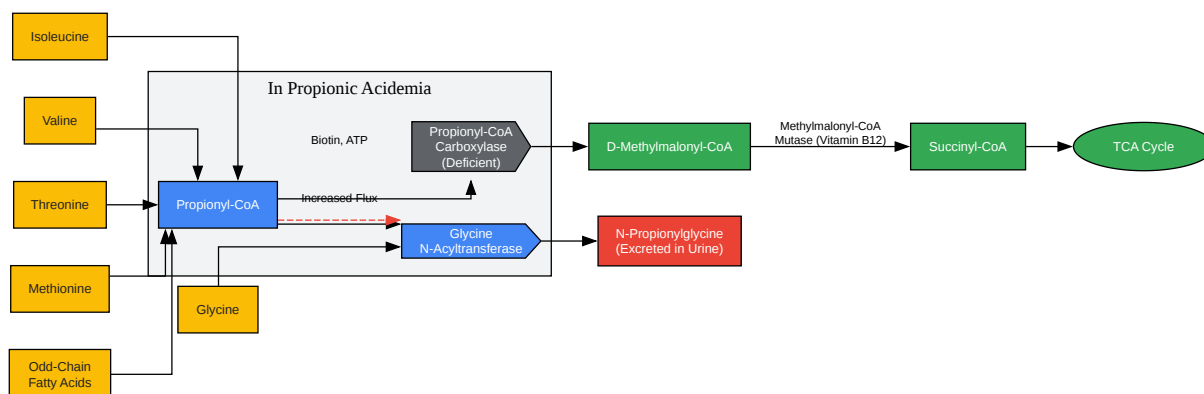
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

- **Chromatographic Separation:** A reversed-phase C18 column is typically used for the separation of acylglycines. A gradient elution with a mobile phase consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid is commonly employed.
- **Mass Spectrometry Detection:** A tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, where specific precursor-to-product ion transitions for both N-propionylglycine and **N-Propionyl-d5-glycine** are monitored.

Metabolic Pathway of N-Propionylglycine

N-propionylglycine is a metabolite that accumulates in individuals with propionic acidemia, an inborn error of metabolism.^{[7][8]} This condition is caused by a deficiency in the enzyme propionyl-CoA carboxylase, which is responsible for the conversion of propionyl-CoA to methylmalonyl-CoA.^{[1][5][9]} The accumulation of propionyl-CoA leads to its alternative metabolism, including the conjugation with glycine to form N-propionylglycine.^[3]

The following diagram illustrates the metabolic fate of propionyl-CoA and the formation of N-propionylglycine in the context of propionic acidemia.

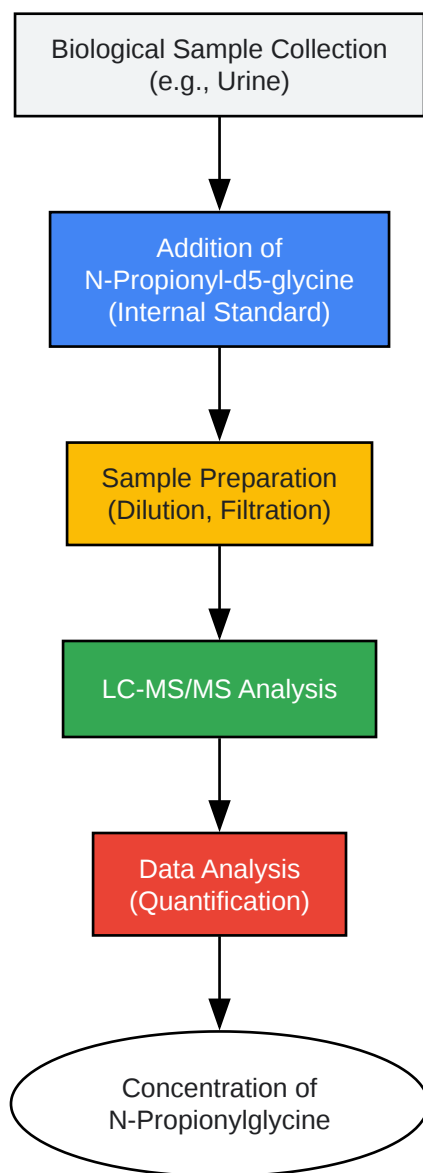


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Metabolic pathway of propionyl-CoA and N-propionylglycine formation.

Experimental Workflow for Quantification

The following diagram outlines a typical experimental workflow for the quantification of N-propionylglycine in biological samples using **N-Propionyl-d5-glycine** as an internal standard.



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Workflow for N-propionylglycine quantification.

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- To cite this document: BenchChem. [N-Propionyl-d5-glycine suppliers and commercial availability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142313#n-propionyl-d5-glycine-suppliers-and-commercial-availability]

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